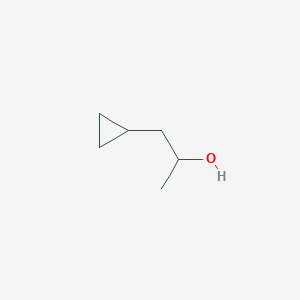

1-Cyclopropylpropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

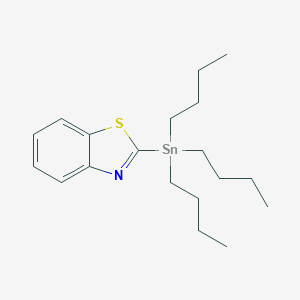

1-Cyclopropylpropan-2-ol is an organic compound with the CAS Number: 18729-47-0. It has a molecular weight of 100.16 . The compound is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 1-Cyclopropylpropan-2-ol is1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the second carbon of a propanol group. Physical And Chemical Properties Analysis

1-Cyclopropylpropan-2-ol is a pale-yellow to yellow-brown liquid . It has a molecular weight of 100.16 . The compound is stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Biological Evaluation

- A novel series of derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives showed high antifungal activity against Candida spp. strains. One derivative exhibited outstanding selectivity against Candida albicans and Candida krusei with minimal inhibitory concentrations significantly lower than those of Itraconazole and Fluconazole, indicating potential applications in developing antifungal agents (Zambrano-Huerta et al., 2019).

Synthetic Methodologies and Catalysis

Ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides provided an efficient synthetic route to conjugated enynes. This process was operationally straightforward, achieving moderate to good yields and regioselective outcomes under mild conditions, showcasing a method for constructing complex molecular frameworks (Rao et al., 2009).

A triflic acid-catalyzed ring-opening reaction of a variety of 1-cyclopropyl-2-propyn-1-ols with alcohols was reported to efficiently produce conjugated enynes. The reaction displayed complete regioselectivity and good to excellent yields under mild conditions, highlighting its utility in synthetic chemistry (Mothe & Chan, 2009).

Chemical Reaction Mechanisms

- The reaction mechanism of 1,3-dihalopropan-2-ones with hydrogen sulfide was studied, revealing a direct nucleophilic attack on the carbonyl group by hydrogen sulfide as the preferred pathway. This study provided insights into the mechanism of formation of geminal hydroxy thiols, offering a deeper understanding of the reactivity of related cyclopropyl compounds (Shagun et al., 2008).

Safety and Hazards

The compound is flammable, as indicated by the flame pictogram . The hazard statements include H225, which signifies that it’s a highly flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

特性

IUPAC Name |

1-cyclopropylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpropan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)